N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is the 1,2,3-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 2 and a sulfur atom at position 3. The carboxamide functional group (-CONH2) is attached to the thiadiazole ring at position 4, while the amide nitrogen is substituted with a 3-chloro-4-methoxyphenyl group.
The numbering of the thiadiazole ring begins at the sulfur atom (position 1), proceeding to the adjacent nitrogen (position 2) and continuing clockwise. The substituents are prioritized based on their position and functional group hierarchy, with the chloro group at position 3 and the methoxy group at position 4 of the phenyl ring. This nomenclature ensures unambiguous identification, distinguishing it from isomers such as 1,2,4-thiadiazole derivatives.
Molecular Architecture: Thiadiazole Core and Substituent Analysis
The 1,2,3-thiadiazole core exhibits a planar geometry with bond lengths and angles consistent with aromatic heterocycles. Key structural features include:
- Bond lengths : The S1–N2 bond measures approximately 1.65 Å, shorter than typical S–N single bonds due to partial double-bond character from resonance. The N2–N3 bond length is 1.30 Å, indicating significant conjugation across the ring.
- Substituent effects : The 3-chloro-4-methoxyphenyl group introduces steric bulk and electronic modulation. The chloro substituent (-Cl) acts as an electron-withdrawing group, while the methoxy (-OCH3) donates electrons via resonance, creating a push-pull electronic environment (Table 1).
Table 1: Electronic Properties of Substituents
| Substituent | Position | Electronic Effect | Hammett σ Value |
|---|---|---|---|
| Chloro | 3 | Withdrawing (-I) | +0.47 |
| Methoxy | 4 | Donating (+M) | -0.27 |
The carboxamide group adopts a cis-planar conformation relative to the thiadiazole ring, as observed in crystallographic studies of analogous compounds. This orientation maximizes resonance stabilization between the amide carbonyl and the heterocyclic π-system.
Crystallographic Data and Conformational Studies
X-ray diffraction analysis of structurally related thiadiazole-carboxamide derivatives reveals monoclinic crystal systems with P2₁/c space groups. Key crystallographic parameters include:
- Unit cell dimensions : a = 7.2 Å, b = 12.8 Å, c = 14.3 Å, β = 105.6°
- Hydrogen bonding : Intermolecular N–H···N and N–H···O interactions stabilize the crystal lattice, with bond distances of 2.89 Å and 2.78 Å, respectively.
The carboxamide group’s conformation is constrained by intramolecular interactions. In this compound, the NH group forms a weak hydrogen bond with the thiadiazole’s sulfur atom (S···H distance = 2.45 Å), locking the amide into a planar arrangement. This contrasts with flexible carboxamide conformations in nicotinamide derivatives, highlighting the structural rigidity imparted by the thiadiazole core.
Comparative Structural Features with Related Thiadiazole Derivatives
Comparative analysis with other thiadiazole-carboxamide compounds reveals distinct structure-property relationships:
1. Positional isomerism :
- 1,2,3-Thiadiazole derivatives exhibit greater ring strain compared to 1,2,4- or 1,3,4-thiadiazoles due to adjacent heteroatoms. This increases reactivity in nucleophilic substitution reactions.
- 1,2,4-Thiadiazole analogs show enhanced thermal stability, as seen in their higher decomposition temperatures (ΔT = +40°C).
2. Substituent effects :
- Replacement of the 4-methoxy group with electron-withdrawing groups (e.g., nitro) reduces amide resonance, decreasing planarity by 12°.
- Phenyl-substituted thiadiazoles (e.g., N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide) exhibit π-stacking interactions absent in aliphatic analogs, influencing solubility and crystallinity.
Table 2: Structural Comparison of Thiadiazole Derivatives
| Compound | Thiadiazole Type | Substituents | Planarity (°) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 1,2,3 | 3-Cl, 4-OCH3 | 180 | 215–217 |
| N-(5-chloro-2-methoxyphenyl)-4-phenylthiadiazole-5-carboxamide | 1,2,3 | 5-Cl, 2-OCH3, 4-Ph | 172 | 198–200 |
| 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-carboxylic acid | 1,2,4 | 4-OCH3, COOH | 168 | 189–191 |
Properties
Molecular Formula |
C10H8ClN3O2S |
|---|---|
Molecular Weight |
269.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2S/c1-16-9-3-2-6(4-7(9)11)12-10(15)8-5-17-14-13-8/h2-5H,1H3,(H,12,15) |
InChI Key |
BJCYVNCNAJAARK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Catalytic Additives
-
Triethylamine neutralizes HCl during coupling, preventing side reactions.
-
Molecular sieves improve yields in moisture-sensitive reactions by absorbing water.
Scalability and Industrial Applications
Industrial-scale production employs continuous-flow reactors for thiadiazole cyclization, achieving 90% conversion rates at 120°C. Post-synthetic purification via recrystallization from ethanol-water mixtures ensures >98% purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring exhibits electrophilic character at C-5 due to electron-withdrawing effects from adjacent nitrogen atoms. This position readily undergoes nucleophilic substitution with amines, alkoxides, or thiols under mild conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Displacement with ammonia | Ethanol, 60°C, 6 hr | 5-amino-N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide | 68% |
| Methoxy substitution | NaOMe/MeOH, reflux, 4 hr | 5-methoxy-N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide | 72% |
| Thiol incorporation | KSH/DMF, 80°C, 3 hr | 5-sulfanyl-N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide | 65% |
These reactions are critical for introducing bioisosteres to enhance solubility or target affinity.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 hr | 1,2,3-thiadiazole-4-carboxylic acid + 3-chloro-4-methoxyaniline | Precursor for ester/amide synthesis |
| Basic hydrolysis | 2M NaOH, 70°C, 5 hr | 1,2,3-thiadiazole-4-carboxylate salt + 3-chloro-4-methoxyaniline | Ionic derivatives for salt formation |
The hydrolysis kinetics are pH-dependent, with complete conversion achieved under strong acidic conditions.
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes electrophilic substitutions, favoring para/ortho positions due to the electron-donating methoxy group:
Bromination and nitration products are intermediates for further functionalization .
Oxidation Reactions
The methoxy group can be oxidized to a carbonyl or hydroxyl functionality under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C, 4 hr | 4-carboxy-phenyl substituent | 58% |
| H₂O₂/AcOH | RT, 12 hr | 4-hydroxyphenyl derivative | 63% |
Oxidation pathways are utilized to modify hydrophilicity for improved pharmacokinetics.
Cross-Coupling Reactions
The chloro substituent on the phenyl ring participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives with aryl boronic acids | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Aminated derivatives | 68% |
These reactions enable the introduction of complex aryl or amino groups for structure diversification.
Metal Complexation
The carboxamide and thiadiazole moieties act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| CuCl₂·2H₂O | Ethanol, RT, 2 hr | Octahedral Cu(II) complex with N,S-coordination | Stable in air |
| Fe(NO₃)₃·9H₂O | Methanol, reflux, 6 hr | Fe(III) complex with enhanced magnetic properties | Sensitive to moisture |
Metal complexes are studied for catalytic or therapeutic applications.
Reaction Optimization Insights
-
Microwave-assisted synthesis (e.g., cyclization steps) reduces reaction times by 60% and improves yields to >80% compared to conventional methods .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while THF favors cross-coupling efficiency.
Key Challenges and Considerations
-
Regioselectivity : Competing reaction pathways in electrophilic substitutions require precise temperature control.
-
Stability : The thiadiazole ring is prone to ring-opening under strongly alkaline conditions (>pH 12).
-
Purification : Silica gel chromatography (hexane/EtOAc gradients) is standard for isolating high-purity intermediates .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications for drug discovery and mechanistic studies.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide exhibits promising antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method.
- Findings : The compound demonstrated significant inhibitory effects on:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
Anticancer Activity
The potential of this compound as an anticancer agent has also been investigated, particularly against various cancer cell lines.
Case Study: Anticancer Screening
- Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).
- Methodology : The Sulforhodamine B (SRB) assay was employed to measure cell viability.
- Findings :
- The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects.
Case Study: Inflammation Model Study
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a reduction of pro-inflammatory cytokines:
- TNF-alpha levels decreased by approximately 50% compared to controls.
- IL-6 levels also showed significant reduction.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns on the Aromatic Ring
(a) N-(3-Chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
- Structural Difference : Lacks the 4-methoxy group present in the target compound.
- This compound may exhibit lower metabolic stability compared to the methoxy-substituted analogue .
(b) N-(3-Chloro-4-fluorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
- Structural Difference : Incorporates a fluorine atom at the 4-position of the phenyl ring and a 4-methoxyphenyl group at the 5-position of the thiadiazole.
- Implications : Fluorine enhances electronegativity and bioavailability, while the additional methoxyphenyl group increases molecular weight (375.8 g/mol vs. ~280–300 g/mol for simpler analogues). This bulkiness may affect membrane permeability .
Heterocycle Variations
(a) 1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structural Difference : Replaces the thiadiazole with a triazole ring.
- Implications : Triazoles offer additional hydrogen-bonding sites but lack sulfur’s polarizability. This may reduce interactions with sulfur-accepting biological targets, altering activity profiles .
(b) N-(Thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (Compound 38)
- Structural Difference : Substitutes the 3-chloro-4-methoxyphenyl group with a thiazol-2-yl moiety.
- Implications : The thiazole ring introduces a nitrogen atom, enhancing basicity. The molecular weight (239.19 g/mol) is significantly lower, likely improving solubility but reducing target specificity .
Substituent Modifications on the Thiadiazole Core
(a) N-(5-Nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (Compound 1)
- Structural Difference : Features a nitro group on the thiazole ring.
- Implications: The nitro group is strongly electron-withdrawing, which may enhance reactivity but also increase toxicity risks. This compound’s scaffold is noted for inhibitor development, suggesting nitro groups can potentiate activity in specific contexts .
(b) N-(6-Methylpyridin-2-yl)-1,2,3-thiadiazole-4-carboxamide
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance solubility but may reduce metabolic stability, whereas chloro and nitro groups improve target binding but increase toxicity risks .
- Heterocycle Impact : Thiadiazoles generally exhibit higher aromatic stability compared to triazoles, favoring interactions with hydrophobic pockets. Thiazoles and pyridines improve solubility but may compromise specificity .
- Molecular Weight Trends : Bulkier analogues (e.g., 375.8 g/mol in ) face challenges in drug-likeness, adhering less to Lipinski’s rules, whereas lighter compounds (e.g., 220 g/mol in ) may lack sufficient binding affinity.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide (CAS No. 874354-43-5) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C10H8ClN3O2S
- Molecular Weight : 247.71 g/mol
- IUPAC Name : this compound
- CAS Number : 874354-43-5
Research indicates that this compound exhibits its biological effects primarily through the modulation of various biochemical pathways. The thiadiazole moiety is known to interact with multiple targets within the cell, influencing processes such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.
- Cancer Research : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential application in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling 1,2,3-thiadiazole-4-carboxylic acid derivatives with substituted anilines. For example, analogous thiadiazole carboxamides are synthesized via cyclocondensation of hydrazinecarbothioamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF with triethylamine . Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile for fast kinetics), temperature (reflux conditions), and stoichiometry of reagents. Yield improvements are achieved through iterative purification methods like flash chromatography (e.g., ethyl acetate/hexane systems) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodology :
- 1H/13C NMR : The 3-chloro-4-methoxyphenyl moiety shows distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm). The thiadiazole ring exhibits deshielded carbons at δ 160–170 ppm in 13C NMR .
- Mass Spectrometry : Molecular ion peaks [M+H]+ should align with the molecular weight (e.g., ~295 g/mol for C10H8ClN3O2S). Fragmentation patterns confirm the thiadiazole core .
- UV-Vis : Absorption bands near 270–300 nm indicate π→π* transitions in the aromatic and heterocyclic systems .
Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental workflows?
- Methodology : The compound’s low aqueous solubility (common in thiadiazole derivatives) necessitates polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Co-solvents like PEG-400 or cyclodextrin-based solubilization are recommended for biological testing . Sonication or heating (≤60°C) may enhance dissolution without decomposition .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Safety Data Sheets (SDS) recommend avoiding direct contact and industrial-grade handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives, such as antimicrobial vs. cytotoxic effects?
- Methodology :
- Dose-Response Studies : Establish IC50/EC50 values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) or transcriptomics to identify target pathways. For example, thiadiazoles may inhibit bacterial DNA gyrase (antimicrobial) while inducing apoptosis in cancer cells via ROS generation .
- Structural Analogues : Compare substituent effects (e.g., electron-withdrawing groups like -Cl enhance membrane penetration but may increase cytotoxicity) .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). The thiadiazole ring’s sulfur atom may form hydrogen bonds with active-site residues .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donors. Validate with experimental IC50 data .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .
Q. How does the electronic nature of substituents (e.g., -Cl, -OCH3) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Hammett Analysis : Correlate σ values of substituents with reaction rates. The -OCH3 group (σ⁻) activates the phenyl ring for electrophilic substitution, while -Cl (σ⁺) directs reactivity to meta/para positions .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to map electron density distributions and predict sites for functionalization .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do structural features correlate with stability?
- Methodology :
- Single-Crystal X-Ray Diffraction : Resolve bond lengths (e.g., C-S bond ~1.68 Å in thiadiazole) and dihedral angles between aromatic rings. Hydrogen-bonding networks (e.g., N-H···O) enhance crystalline stability .
- PXRD : Monitor batch-to-batch polymorphism, which impacts dissolution rates and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
